molecular formula C11H14BrClN2O3 B6693476 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride

2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride

Cat. No.: B6693476
M. Wt: 337.60 g/mol
InChI Key: WHLBYOWWKDMTPG-UHFFFAOYSA-N
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Description

2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aniline moiety, which is known for its reactivity and potential biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride typically involves multiple steps, starting with the bromination of aniline to form 2-bromoaniline. This intermediate is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group. The resulting compound is further reacted with methylamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The oxoethyl group can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Condensation Reactions: Acid or base catalysts are often employed, with reactions carried out at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can produce different oxoethylated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The brominated aniline moiety could play a role in binding to specific molecular targets, while the oxoethyl and methylamino groups may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: A simpler analogue that lacks the oxoethyl and methylamino groups.

    N-Methylglycine (Sarcosine): Similar in structure but without the brominated aniline moiety.

    2-(2-Bromoanilino)acetic acid: Lacks the oxoethyl and methylamino groups.

Uniqueness

2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride is unique due to the combination of its brominated aniline moiety, oxoethyl group, and methylamino functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(2-bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3.ClH/c1-14(7-11(16)17)6-10(15)13-9-5-3-2-4-8(9)12;/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLBYOWWKDMTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Br)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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